hexahydro-1H-Pyrrolo[1,2-c]imidazole
Overview
Description
Hexahydro-1H-Pyrrolo[1,2-c]imidazole is a bicyclic heterocyclic compound that has garnered significant interest in various fields of research due to its unique structural properties and potential applications. This compound is characterized by a fused ring system consisting of a pyrrole and an imidazole ring, which imparts distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of hexahydro-1H-Pyrrolo[1,2-c]imidazole can be achieved through various methods. One notable approach involves the reaction of thioxoimidazolidinones with trans-4-ethoxy-1,1,1-trifluorobut-3-en-2-one (ETFBO), yielding bicyclic 1,3-diaza heterocycles bearing the trifluoromethyl moiety . This method is regiospecific and stereoselective, making it a valuable route for obtaining the desired compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis and other advanced techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: Hexahydro-1H-Pyrrolo[1,2-c]imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with altered electronic properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophilic reagents like amines and thiols are often employed under mild conditions.
Major Products Formed: The major products formed from these reactions include various substituted derivatives of this compound, which can exhibit different chemical and biological properties .
Scientific Research Applications
Hexahydro-1H-Pyrrolo[1,2-c]imidazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes and receptors.
Mechanism of Action
The mechanism of action of hexahydro-1H-Pyrrolo[1,2-c]imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target .
Comparison with Similar Compounds
Hexahydro-1H-Pyrrolo[1,2-c]imidazole can be compared with other similar compounds, such as:
Hexahydropyrrolo[1,2-a]imidazol-5-ones: These compounds share a similar bicyclic structure but differ in the position and nature of the substituents.
Pyrrolopyrazine derivatives: These compounds have a similar core structure but include a pyrazine ring instead of an imidazole ring.
The uniqueness of this compound lies in its specific ring fusion and the potential for diverse chemical modifications, making it a versatile compound for various applications .
Properties
IUPAC Name |
2,3,5,6,7,7a-hexahydro-1H-pyrrolo[1,2-c]imidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2/c1-2-6-4-7-5-8(6)3-1/h6-7H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKCUCCLHQOWBDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNCN2C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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